molecular formula C9H10N4 B12645242 3-Propyl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-45-2

3-Propyl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12645242
CAS No.: 121845-45-2
M. Wt: 174.20 g/mol
InChI Key: KZSXWJWFVZWSGY-UHFFFAOYSA-N
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Description

3-Propyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyridotriazines. These compounds are characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. The structure of this compound consists of a pyridine ring fused with a triazine ring, with a propyl group attached to the nitrogen atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine typically involves the construction of the pyridotriazine ring system through various synthetic routes. One common method is the cyclization of 1,6-diaminopyridone derivatives with bifunctional electrophiles such as ninhydrin . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the pyridotriazine ring.

Another approach involves the reaction of pyrido(1,2,4)triazine with N-methyl-1-(methylthio)-2-nitroethenamine in the presence of acetic acid in ethanol . This method offers mild reaction conditions, high yields, and easy isolation of the products without the need for chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and scaling up the process are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic centers.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic substitution at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

3-Propyl-pyrido(3,4-e)(1,2,4)triazine can be compared with other similar compounds, such as pyrazolo(3,4-d)pyrimidine and pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine . These compounds share structural similarities but differ in their specific ring systems and substituents. The unique features of this compound, such as the presence of a propyl group and the specific arrangement of nitrogen atoms, contribute to its distinct chemical and biological properties.

List of Similar Compounds

Properties

CAS No.

121845-45-2

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-propylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C9H10N4/c1-2-3-9-11-8-6-10-5-4-7(8)12-13-9/h4-6H,2-3H2,1H3

InChI Key

KZSXWJWFVZWSGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CN=C2)N=N1

Origin of Product

United States

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